molecular formula C11H22F3NO3S B6320849 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate CAS No. 1357500-93-6

1-Butyl-1-methylpiperidinium trifluoromethanesulfonate

Cat. No.: B6320849
CAS No.: 1357500-93-6
M. Wt: 305.36 g/mol
InChI Key: ITLIBMNUPZGHKJ-UHFFFAOYSA-M
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Description

1-Butyl-1-methylpiperidinium trifluoromethanesulfonate is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications, particularly in the field of electrochemistry.

Mechanism of Action

Target of Action

1-Butyl-1-methylpiperidinium trifluoromethanesulfonate, also known as 1-Butyl-1-methylpiperidinium triflate, is an ionic liquid . Its primary targets are the components involved in electrochemical reactions . It is used as a solvent in various chemical reactions and as an electrolyte in supercapacitor applications .

Mode of Action

This compound interacts with its targets by facilitating the transfer of ions during electrochemical reactions . It provides a medium for the movement of charged particles, thereby enabling the flow of electric current . It can also reduce the vulcanisation onset temperature during the vulcanisation of NBR (acrylonitrile-butadiene elastomer) composites .

Biochemical Pathways

It is known to be involved in electrochemical energy applications . It plays a crucial role in the desulfurization of fuels and nucleophilic aromatic substitution reactions .

Pharmacokinetics

It is known to have a high viscosity , which may influence its distribution and interaction with other substances in a given system.

Result of Action

The primary result of the action of this compound is the facilitation of electrochemical reactions . It enables the efficient transfer of ions, which is crucial for the functioning of devices like supercapacitors . It also aids in the vulcanisation of NBR composites .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and humidity . It is typically stored under inert gas at room temperature . It should be kept away from moisture as it is hygroscopic .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate can be synthesized through a quaternization reaction. This involves reacting 1-butylpiperidine with methyl trifluoromethanesulfonate under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions and is carried out at room temperature to moderate heat.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction mixture is often subjected to purification steps, such as recrystallization or distillation, to remove impurities and obtain the desired ionic liquid in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group. It can also participate in ionic exchange reactions, where the trifluoromethanesulfonate anion is replaced by other anions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as halides or other anionic species. The reaction conditions typically include mild temperatures and the presence of a suitable solvent.

    Ionic Exchange Reactions: These reactions can be facilitated by using an excess of the desired anion source, such as sodium chloride or potassium bromide, under ambient conditions.

Major Products: The major products of these reactions depend on the specific reagents used. For example, a substitution reaction with sodium chloride would yield 1-butyl-1-methylpiperidinium chloride as the primary product.

Comparison with Similar Compounds

Uniqueness: 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate is unique due to its specific combination of the piperidinium cation and trifluoromethanesulfonate anion, which imparts distinct properties such as high thermal stability and excellent ionic conductivity. These properties make it particularly suitable for applications requiring robust performance under varying conditions.

Properties

IUPAC Name

1-butyl-1-methylpiperidin-1-ium;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N.CHF3O3S/c1-3-4-8-11(2)9-6-5-7-10-11;2-1(3,4)8(5,6)7/h3-10H2,1-2H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLIBMNUPZGHKJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049384
Record name 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357500-93-6
Record name 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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